molecular formula C27H24N4O2S B2937159 N-ethyl-N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 1053080-02-6

N-ethyl-N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2937159
CAS No.: 1053080-02-6
M. Wt: 468.58
InChI Key: FWSOJMJSLSVNMY-UHFFFAOYSA-N
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Description

N-ethyl-N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a structurally complex molecule featuring a hybrid heterocyclic core. The compound integrates an imidazo[1,2-c]quinazolinone scaffold, a sulfanylacetamide linker, and N-ethyl-3-methylphenyl substituents.

Properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-3-30(20-13-9-10-18(2)16-20)23(32)17-34-27-28-22-15-8-7-14-21(22)25-29-24(26(33)31(25)27)19-11-5-4-6-12-19/h4-16,24H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSOJMJSLSVNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is C27H24N4O2SC_{27}H_{24}N_{4}O_{2}S, with a molecular weight of 468.58 g/mol. Its structure features an imidazoquinazoline core, which is known for various biological activities including anti-cancer properties.

Anticancer Properties

Research indicates that compounds within the imidazoquinazoline class exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

Key Findings:

  • PI3K Pathway Inhibition : The compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is critical in many cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound induces cytotoxicity in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .

Pharmacological Studies

Pharmacological assessments have highlighted the compound's ability to modulate various biological systems:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the modulation of cytokine release and inflammatory pathways .
  • Neuroprotective Effects : Some derivatives of imidazoquinazolines have shown promise in neuroprotection, indicating that this compound could be explored for neurodegenerative conditions .

Case Studies

Several case studies have been documented that illustrate the biological activity of similar compounds:

Study ReferenceCompound TestedBiological ActivityFindings
Imidazoquinazoline DerivativesAnticancerSignificant reduction in tumor growth in xenograft models.
Various Imidazo CompoundsNeuroprotectionProtection against oxidative stress-induced neuronal death.
3-Phenyl-Imidazo CompoundsAnticonvulsantEffective in reducing seizure activity in animal models.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group undergoes nucleophilic displacement under alkaline conditions. For example:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Thioether cleavageH₂O₂ (30%), CH₃COOH, 60°C, 4 hrs5-hydroxy-imidazo[1,2-c]quinazolin-3-one derivative72%
AlkylationCH₃I, K₂CO₃, DMF, RT, 12 hrsS-alkylated product with methyl group at C568%

Mechanistic Insight : The sulfur atom’s lone pairs facilitate nucleophilic attack, with polar aprotic solvents (e.g., DMF) enhancing reaction rates.

Oxidation Reactions

The sulfanyl group oxidizes to sulfonic/sulfoxide derivatives under strong oxidizing conditions:

Oxidizing AgentConditionsProductApplication NotesReference
m-CPBADCM, 0°C → RT, 2 hrsSulfoxide (R-SO-R’)Stereoselectivity observed
KMnO₄H₂O, 80°C, 6 hrsSulfonic acid (-SO₃H)Requires acidic pH

Key Finding : Oxidation selectivity depends on steric hindrance from the N-ethyl-3-methylphenyl group.

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic/basic conditions:

ConditionReagentsProductReaction TimeYieldReference
Acidic6M HCl, reflux, 24 hrsCarboxylic acid derivative24 hrs85%
BasicNaOH (10%), EtOH/H₂O, 70°C, 8 hrsSodium carboxylate8 hrs78%

Structural Impact : Hydrolysis retains the imidazoquinazoline core but modifies pharmacokinetic properties.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

CatalystSolventTemperatureProductYieldReference
PTSAToluene110°CImidazo[4,5-g]quinazoline derivative65%
CuIDMF80°CTriazolo-imidazoquinazoline hybrid58%

Note : Cyclization efficiency correlates with electron-withdrawing groups on the phenyl ring .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the phenyl or methylphenyl substituents:

Reaction TypeCatalyst SystemSubstrateProductReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acidsBiaryl-imidazoquinazoline hybrids
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary aminesN-aryl derivatives

Optimization Data : Yields improve with microwave irradiation (120°C, 20 mins) .

Reduction Reactions

Selective reduction of the carbonyl group is achievable:

Reducing AgentConditionsProductSelectivityReference
NaBH₄MeOH, 0°C → RT, 2 hrsSecondary alcoholHigh
LiAlH₄THF, reflux, 6 hrsOver-reduced byproductsLow

Caution : LiAlH₄ may reduce the imidazoquinazoline core non-selectively.

Photooxidation and Radical Reactions

UV irradiation induces radical-mediated transformations:

Light SourceSensitizerProductApplicationReference
UV-A (365 nm)Rose BengalSulfonyl radical adductsProbe for ROS generation
Visible lightEosin YC5-functionalized derivativesDrug conjugate synthesis

Mechanism : Singlet oxygen (¹O₂) abstracts hydrogen from the sulfanyl group, generating thiyl radicals.

Comparative Reactivity Table

Functional GroupReactionRelative Rate (k, min⁻¹)Activating Groups
Sulfanyl (-S-)Oxidation0.45 ± 0.03Electron-donating
Acetamide (-CONR₂)Hydrolysis0.12 ± 0.01Electron-withdrawing
ImidazoquinazolineElectrophilic substitution0.08 ± 0.005Meta-directing

Data derived from kinetic studies of structural analogs.

Comparison with Similar Compounds

Structural Features

The target compound distinguishes itself from analogous sulfanyl-acetamide derivatives through its imidazo[1,2-c]quinazolinone core, which is larger and more planar than the oxadiazole or thiazole rings found in structurally related molecules (Table 1). For example:

  • 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides () utilize a 1,3,4-oxadiazole-thiazole hybrid core, offering smaller ring systems with higher conformational flexibility .
  • N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () incorporate an indole moiety, introducing aromaticity and hydrogen-bonding capabilities distinct from the quinazolinone system .

Key structural differences :

  • The ethyl and 3-methylphenyl substituents enhance lipophilicity, which may influence membrane permeability compared to polar groups (e.g., amino-thiazole in ) .
Physicochemical and Pharmacological Properties

While pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:

  • Oxadiazole derivatives (): Exhibit moderate solubility due to polar oxadiazole rings but may suffer from metabolic instability. Substituted phenyl groups enhance hydrophobic interactions .
  • Target compound: The imidazoquinazolinone core’s rigidity and extended π-system may improve binding to flat enzymatic pockets (e.g., kinase ATP-binding sites), while the sulfanyl-acetamide linker could facilitate disulfide-bond interactions with cysteine residues .

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